6-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-({[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common approach is the reaction of 4-tert-butylphenyl hydrazine with phenyl isothiocyanate to form the triazole ring. This intermediate is then reacted with 2,4-diamino-1,3,5-triazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
6-({[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and triazine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-({[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 6-({[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and triazine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{[3-(4-TERT-BUTYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-4,6-DIIODOPHENOL
- 4-TERT-BUTYLPHENYL 4-NITROBENZYL ETHER
- 4-TERT-BUTYLPHENYL 2,6-DIPHENYLTHIENO (2,3-D)PYRIMIDIN-4-YL ETHER .
Uniqueness
What sets 6-({[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE apart is its unique combination of triazole and triazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C28H28N8S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
6-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H28N8S/c1-28(2,3)20-16-14-19(15-17-20)24-34-35-27(36(24)22-12-8-5-9-13-22)37-18-23-31-25(29)33-26(32-23)30-21-10-6-4-7-11-21/h4-17H,18H2,1-3H3,(H3,29,30,31,32,33) |
InChI Key |
NMRVPHQNMMFQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC(=NC(=N4)NC5=CC=CC=C5)N |
Origin of Product |
United States |
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